

Isofistularin-3: A Marine-Derived DNA Demethylating Agent with Anti-Cancer Potential

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Compound of Interest

Compound Name: *Isofistularin-3*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isofistularin-3, a brominated alkaloid isolated from the marine sponge *Aplysina aerophoba*, has emerged as a promising natural product with significant anti-cancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Isofistularin-3**. A key focus is its mechanism of action as a direct inhibitor of DNA methyltransferase 1 (DNMT1), leading to the reactivation of tumor suppressor genes. This document consolidates available data on its effects on cell cycle progression, induction of autophagy, and sensitization of cancer cells to apoptosis-inducing agents. Detailed summaries of experimental protocols and signaling pathways are presented to facilitate further research and development of **Isofistularin-3** as a potential therapeutic agent.

Chemical Structure and Properties

Isofistularin-3 is a complex brominated tyrosine-derived alkaloid. Its intricate structure is characterized by the presence of multiple bromine atoms, spiroisoxazoline rings, and ether linkages.

Chemical Identifiers and Properties of **Isofistularin-3**

Property	Value	Reference
CAS Number	87099-50-1	[1]
Molecular Formula	C ₃₁ H ₃₀ Br ₆ N ₄ O ₁₁	[1]
Molecular Weight	1114.0 g/mol	[1]
IUPAC Name	(5S,6R)-7,9-dibromo-N-[3-[2,6-dibromo-4-[2-[[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide	[1]
Canonical SMILES	<chem>COC1=C(C(=O)N(C1=O)O)C(O)C2=CC(=C(OC(C)C(N)C(=O)C3=CC(=C(C(=C3)Br)OC)C(=O)N(O)C4=O)C=C2Br)Br</chem>	[1]
Physical Description	Not explicitly stated, but derived from a marine sponge.	
Solubility	Soluble in DMSO.	[1]

Biological Activity and Mechanism of Action

Isofistularin-3 exhibits a range of biological activities, with its anti-cancer effects being the most extensively studied. It has been identified as a direct inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme involved in epigenetic regulation.

Inhibition of DNMT1

Isofistularin-3 directly inhibits the activity of DNMT1 with an IC₅₀ of 13.5 ± 5.4 µM in in vitro biochemical assays.[2] Docking studies suggest that **Isofistularin-3** binds to the DNA-

interacting pocket of DNMT1, acting as a DNA-competitive inhibitor.[2] This inhibition leads to a reduction in global DNA methylation, which can result in the re-expression of silenced tumor suppressor genes.

Reactivation of Tumor Suppressor Genes

A notable downstream effect of DNMT1 inhibition by **Isofistularin-3** is the reactivation of the Aryl Hydrocarbon Receptor (AHR) gene, a known tumor suppressor.[2] Treatment of cancer cells with **Isofistularin-3** leads to the demethylation of CpG islands in the AHR promoter and a subsequent increase in AHR mRNA and protein expression.[2]

Cell Cycle Arrest

Isofistularin-3 induces a significant cell cycle arrest in the G0/G1 phase in various cancer cell lines, including lymphoma and leukemia cells.[2] This cell cycle arrest is associated with the upregulation of cyclin-dependent kinase inhibitors p21 and p27, and the downregulation of proteins that promote cell cycle progression, such as Cyclin E1, Proliferating Cell Nuclear Antigen (PCNA), and c-myc.[2][3]

Induction of Autophagy

Treatment with **Isofistularin-3** leads to morphological changes characteristic of autophagy, including the formation of cytoplasmic vacuoles.[2] The induction of autophagy is further confirmed by the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from the cytosolic form (LC3-I) to the autophagosome-associated form (LC3-II).[2]

Sensitization to TRAIL-Induced Apoptosis

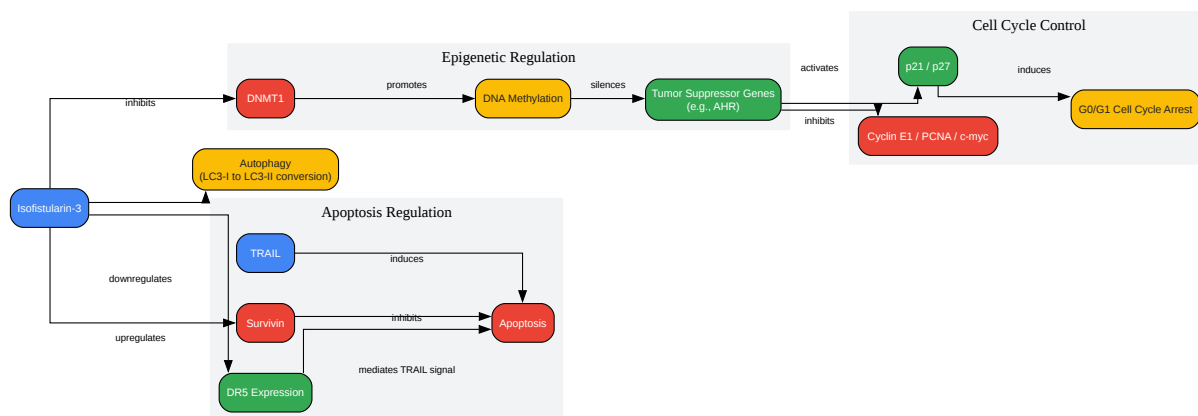
Isofistularin-3 demonstrates a strong synergistic effect with the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a promising anti-cancer agent.[2][3] Pre-treatment with **Isofistularin-3** sensitizes TRAIL-resistant cancer cells to apoptosis. This sensitization is mediated by several mechanisms, including the downregulation of the anti-apoptotic protein survivin and the upregulation of Death Receptor 5 (DR5) on the cell surface, which is a receptor for TRAIL.[3] The combination of **Isofistularin-3** and TRAIL leads to the activation of the extrinsic apoptotic pathway, as evidenced by the cleavage of caspase-8 and caspase-3.[1]

Summary of **Isofistularin-3**'s Biological Effects on Cancer Cells

Biological Effect	Cell Lines	Key Molecular Events	Reference
DNMT1 Inhibition	In vitro	IC ₅₀ = 13.5 ± 5.4 µM	[2]
Tumor Suppressor Gene Reactivation	RAJI (Burkitt's lymphoma)	Increased AHR expression	[2]
Cell Cycle Arrest	RAJI, U-937 (non-Hodgkin lymphoma)	G0/G1 arrest; ↑p21, ↑p27; ↓Cyclin E1, ↓PCNA, ↓c-myc	[2][3]
Autophagy Induction	RAJI	LC3-I to LC3-II conversion	[2]
Sensitization to TRAIL	RAJI, U-937	Synergistic apoptosis; ↓survivin, ↑DR5 expression	[2][3]

Signaling Pathways and Experimental Workflows

The mechanism of action of **Isofistularin-3** involves a cascade of molecular events initiated by the inhibition of DNMT1.



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Caption: Signaling pathway of **Isofistularin-3** in cancer cells.

Experimental Protocols

The following sections summarize the key experimental methodologies used to characterize the biological activities of **Isofistularin-3**.

Isolation of Isofistularin-3

Isofistularin-3 is a natural product isolated from the marine sponge *Aplysina aerophoba*.^{[3][4]}

The general procedure involves:

- **Collection and Extraction:** The sponge material is collected and lyophilized. The dried material is then extracted with organic solvents, such as a mixture of methanol and dichloromethane, to obtain a crude extract.
- **Fractionation:** The crude extract is subjected to bioassay-guided fractionation.^[4] This typically involves partitioning the extract between different solvents of varying polarity (e.g., n-hexane, ethyl acetate, and butanol) to separate compounds based on their solubility.
- **Chromatographic Purification:** The active fractions are further purified using chromatographic techniques. This may include column chromatography on silica gel or Sephadex LH-20, followed by high-performance liquid chromatography (HPLC) to yield pure **Isofistularin-3**.

A microwave-assisted approach has also been described for the simultaneous isolation of chitin and bromotyrosines from *Aplysina aerophoba*.^[5]

DNMT1 Inhibition Assay

The inhibitory activity of **Isofistularin-3** against DNMT1 is determined using an in vitro biochemical assay.^[2]

- **Reaction Mixture:** The assay is typically performed in a multi-well plate format. Each well contains purified recombinant human DNMT1 enzyme, a DNA substrate (e.g., a synthetic oligonucleotide containing CpG sites), and the co-factor S-adenosyl-L-methionine (SAM), which is often radiolabeled (e.g., with ³H) or modified for colorimetric or fluorometric detection.
- **Incubation:** **Isofistularin-3** at various concentrations is added to the reaction mixture and incubated to allow for the enzymatic reaction to occur.
- **Detection:** The activity of DNMT1 is quantified by measuring the incorporation of methyl groups from SAM into the DNA substrate. This can be done by scintillation counting for radiolabeled SAM or by using specific antibodies or methyl-binding proteins in an ELISA-based format.
- **IC₅₀ Determination:** The concentration of **Isofistularin-3** that inhibits 50% of DNMT1 activity (IC₅₀) is calculated from the dose-response curve.

Cell Culture

Various cancer cell lines have been used to study the effects of **Isofistularin-3**, including:

- RAJI: Human Burkitt's lymphoma cell line.[\[1\]](#)
- U-937: Human histiocytic lymphoma cell line.[\[1\]](#)
- JURKAT: Human T-cell leukemia cell line.[\[1\]](#)
- K-562: Human chronic myelogenous leukemia cell line.[\[1\]](#)
- HL-60: Human promyelocytic leukemia cell line.[\[1\]](#)
- PC-3: Human prostate cancer cell line.[\[1\]](#)
- SH-SY5Y: Human neuroblastoma cell line.[\[1\]](#)
- MDA-MB-231: Human breast adenocarcinoma cell line.[\[1\]](#)

Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[\[1\]](#) **Isofistularin-3** is dissolved in dimethyl sulfoxide (DMSO) for cell-based assays.[\[1\]](#)

Cell Cycle Analysis

The effect of **Isofistularin-3** on cell cycle distribution is analyzed by flow cytometry.[\[1\]](#)

- Cell Treatment: Cells are treated with **Isofistularin-3** at various concentrations for a specified period (e.g., 24 hours).
- Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[\[6\]](#)
- Staining: The fixed cells are washed and then stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase A to eliminate RNA staining.[\[6\]](#)
- Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation, apoptosis, and autophagy.

- **Cell Lysis:** Treated and untreated cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p21, p27, Cyclin E1, PCNA, c-myc, caspases, PARP, LC3). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Autophagy Assessment

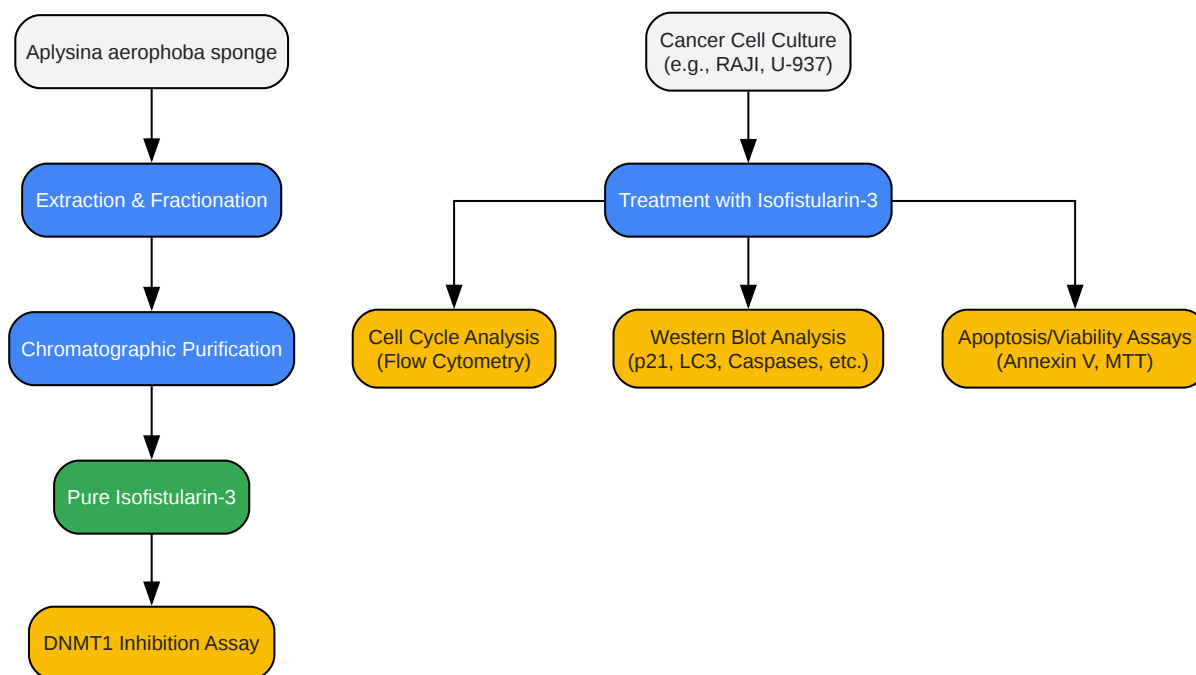
The induction of autophagy is commonly assessed by monitoring the conversion of LC3-I to LC3-II via western blotting.[\[2\]](#)

- **Sample Preparation:** Cells are treated with **Isofistularin-3**. In some experiments, a lysosomal inhibitor such as bafilomycin A1 is added in the final hours of treatment to block the degradation of autophagosomes and allow for the accumulation of LC3-II, providing a measure of autophagic flux.
- **Western Blotting:** Cell lysates are analyzed by western blotting using an antibody that detects both LC3-I (typically around 16-18 kDa) and LC3-II (typically around 14-16 kDa). An increase in the amount of LC3-II is indicative of an increase in autophagosome formation.

Apoptosis and Cell Viability Assays

The effect of **Isofistularin-3**, alone or in combination with TRAIL, on cell viability and apoptosis is assessed using various methods.

- **Cell Viability Assay:** Cell viability can be measured using assays such as the MTT assay or by trypan blue exclusion.
- **Apoptosis Assessment:** Apoptosis can be quantified by:
 - **Annexin V/PI Staining:** Cells are stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry. Annexin V-positive cells are undergoing apoptosis.
 - **Caspase Activity Assays:** The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using commercially available kits.
 - **Western Blotting for Caspase Cleavage:** The cleavage of pro-caspases (e.g., pro-caspase-8, -9, -3) into their active forms and the cleavage of PARP are hallmark indicators of apoptosis and can be detected by western blotting.



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Caption: General experimental workflow for **Isofistularin-3** research.

Conclusion and Future Directions

Isofistularin-3 is a potent, marine-derived natural product with a well-defined mechanism of action as a DNMT1 inhibitor. Its ability to induce cell cycle arrest, autophagy, and sensitize cancer cells to TRAIL-induced apoptosis makes it a compelling candidate for further pre-clinical and clinical development. Future research should focus on optimizing its synthesis or semi-synthesis to ensure a sustainable supply, evaluating its efficacy and safety in in vivo cancer models, and exploring its potential in combination therapies with other anti-cancer agents. The detailed information provided in this technical guide serves as a valuable resource for researchers dedicated to advancing the therapeutic potential of **Isofistularin-3**.

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